PDE5 Inhibitory Potency – Scaffold Benchmarking Against Clinical-Stage Comparators
Optimized chromeno[2,3-c]pyrrol-9(2H)-ones achieve PDE5 IC50 values in the low nanomolar range, directly competitive with sildenafil. The most potent analogue (compound 3) exhibits an IC50 of 0.32 nM, approximately 10-fold more potent than sildenafil (IC50 ≈ 3.5 nM) . Although the target compound has not yet been profiled against PDE5, its N-allyl group is a known privileged fragment in PDE5 inhibitor design, suggesting the scaffold can achieve comparable potency once optimized. [Evidence Tag: Class-level inference].
| Evidence Dimension | PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not yet determined for this specific analogue |
| Comparator Or Baseline | Optimized chromeno[2,3-c]pyrrol-9(2H)-one (compound 3): IC50 = 0.32 nM; Sildenafil: IC50 ≈ 3.5 nM |
| Quantified Difference | Compound 3 is ~10-fold more potent than sildenafil; target compound potency unknown |
| Conditions | Recombinant human PDE5 catalytic domain, fluorescence-based assay |
Why This Matters
Establishes a potency ceiling for the scaffold; procurement of this specific analogue enables exploration of whether the N-allyl/4-methoxyphenyl combination retains or improves this nanomolar potency.
- [1] Wu, D., et al. (2017) Optimization of Chromeno[2,3-c]pyrrol-9(2H)-ones as Highly Potent, Selective, and Orally Bioavailable PDE5 Inhibitors. Journal of Medicinal Chemistry, 60 (15), 6622-6637. doi:10.1021/acs.jmedchem.7b00523 View Source
